

# physicochemical properties of 1-(3-Methyl-benzoyl)-piperazine

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## Compound of Interest

Compound Name: 1-(3-Methyl-benzoyl)-piperazine

Cat. No.: B012284

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An In-Depth Technical Guide to the Physicochemical Properties of **1-(3-Methyl-benzoyl)-piperazine**

## Introduction

In the landscape of modern drug discovery and development, a comprehensive understanding of a candidate molecule's physicochemical properties is not merely a preliminary step but the very foundation of a successful formulation strategy.<sup>[1]</sup> These properties govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and therapeutic efficacy.<sup>[2][3]</sup> This guide provides a detailed technical examination of **1-(3-Methyl-benzoyl)-piperazine**, a piperazine derivative of interest. Piperazine and its analogues are prevalent scaffolds in medicinal chemistry, known for their versatile pharmacological activities.<sup>[4]</sup>

This document is structured to provide researchers, medicinal chemists, and formulation scientists with both the foundational data and the practical experimental frameworks necessary for a thorough characterization of this compound. We will delve into the significance of each core property, present available data, and provide detailed, self-validating experimental protocols grounded in internationally recognized standards, such as the OECD Guidelines for the Testing of Chemicals.<sup>[5][6][7]</sup>

## Chemical Identity and Molecular Structure

A precise understanding of the molecule's structure is the starting point for all physicochemical analysis.

- IUPAC Name: (3-methylphenyl)(piperazin-1-yl)methanone
- Synonyms: **1-(3-Methyl-benzoyl)-piperazine**, AKOS BB-5455, 1-(3-Methylphenyl)(1-piperazinyl)methanone[4][8]
- CAS Number: 100939-91-1[4]
- Molecular Formula: C<sub>12</sub>H<sub>16</sub>N<sub>2</sub>O[9]
- Molecular Weight: 204.27 g/mol [10]

Chemical Structure:

(Simplified 2D representation)

## Core Physicochemical Properties: Data and Significance

The following properties are critical predictors of a compound's behavior in both in vitro and in vivo systems. The data presented has been aggregated from predictive and experimental sources.

Property	Value	Significance in Drug Development
Melting Point	74-76 °C [9][10]	Indicates purity, solid-state stability, and lattice energy. It is a critical parameter for manufacturing processes like milling and granulation.[11][12]
Boiling Point	370.5 ± 42.0 °C (Predicted)[9][10]	Defines the upper-temperature limit for processing and storage in a liquid state and is related to the compound's volatility.[13][14]
pKa	8.50 ± 0.10 (Predicted)[9][10]	The acid dissociation constant is crucial for predicting the ionization state at different physiological pH values, which directly impacts solubility, absorption across membranes, and receptor binding.[15][16]
Density	1.093 ± 0.06 g/cm³ (Predicted)[9][10]	Important for formulation design, especially for solid dosage forms (e.g., tablet compression) and for processes involving fluid dynamics.
Water Solubility	Data not available; requires experimental determination.	Fundamentally affects dissolution rate and bioavailability. Poor water solubility is a major hurdle in drug development.[2][3][17]
LogP (Octanol/Water)	Data not available; requires experimental determination.	The partition coefficient is a key measure of lipophilicity, predicting a drug's ability to permeate biological

membranes, its distribution in the body, and potential for metabolism.

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## Experimental Determination Protocols

The following sections detail standardized, self-validating methodologies for determining the key physicochemical properties of **1-(3-Methyl-benzoyl)-piperazine**. These protocols are based on the authoritative OECD Guidelines for the Testing of Chemicals, ensuring data integrity and international acceptance.[\[18\]](#)[\[19\]](#)[\[20\]](#)

### Melting Point Determination (OECD Guideline 102)

**Causality:** The melting point is the temperature at which a substance transitions from a solid to a liquid. For a pure crystalline solid, this occurs over a narrow range. Impurities depress and broaden this range, making this method a primary indicator of purity.[\[11\]](#)[\[21\]](#) The choice of the capillary method is due to its high precision and requirement for only a small amount of sample.[\[22\]](#)

Detailed Protocol (Capillary/Metal Block Method):

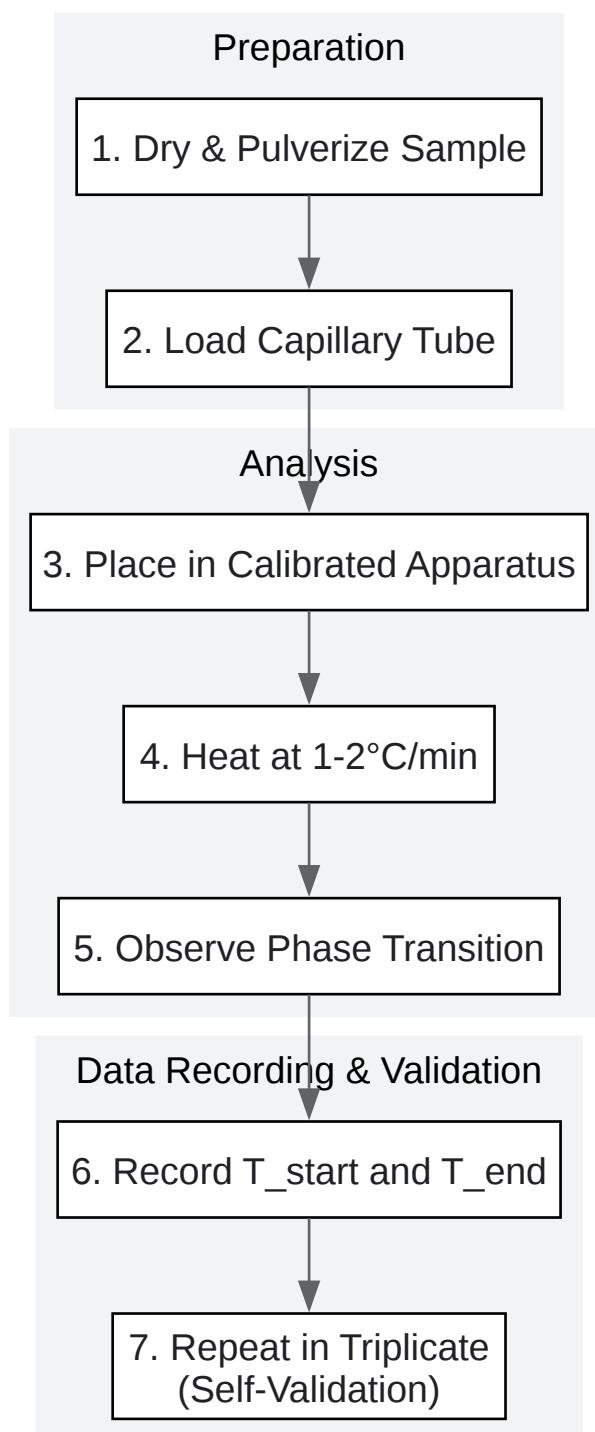
- **Sample Preparation:** Ensure the **1-(3-Methyl-benzoyl)-piperazine** sample is thoroughly dried to remove any residual solvent. Gently pulverize the sample into a fine powder using a mortar and pestle.
- **Capillary Loading:** Load the powdered sample into a capillary tube (sealed at one end) to a height of 2-4 mm by tapping the sealed end on a hard surface. Ensure the powder is tightly packed.
- **Apparatus Setup:** Place the loaded capillary into the heating block of a calibrated melting point apparatus.
- **Preliminary Determination:** Heat the block rapidly to determine an approximate melting range. Allow the apparatus to cool.
- **Accurate Determination:** Using a new sample, heat the block rapidly to within 20°C of the approximate melting point found in the previous step. Then, reduce the heating rate to 1-2°C

per minute.

- Observation & Validation:

- Record the temperature ( $T_1$ ) at which the first drop of liquid appears.
- Record the temperature ( $T_2$ ) at which the last solid particle melts completely.
- The melting range is  $T_1 - T_2$ .
- Perform the measurement in triplicate to ensure reproducibility. The results should be within a narrow, predefined tolerance (e.g.,  $\pm 0.5^\circ\text{C}$ ).
- Self-Validation: Calibrate the apparatus daily using certified reference standards with known melting points that bracket the expected melting point of the test substance.

#### Experimental Workflow: Melting Point Determination



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Caption: Workflow for OECD 102 Melting Point Determination.

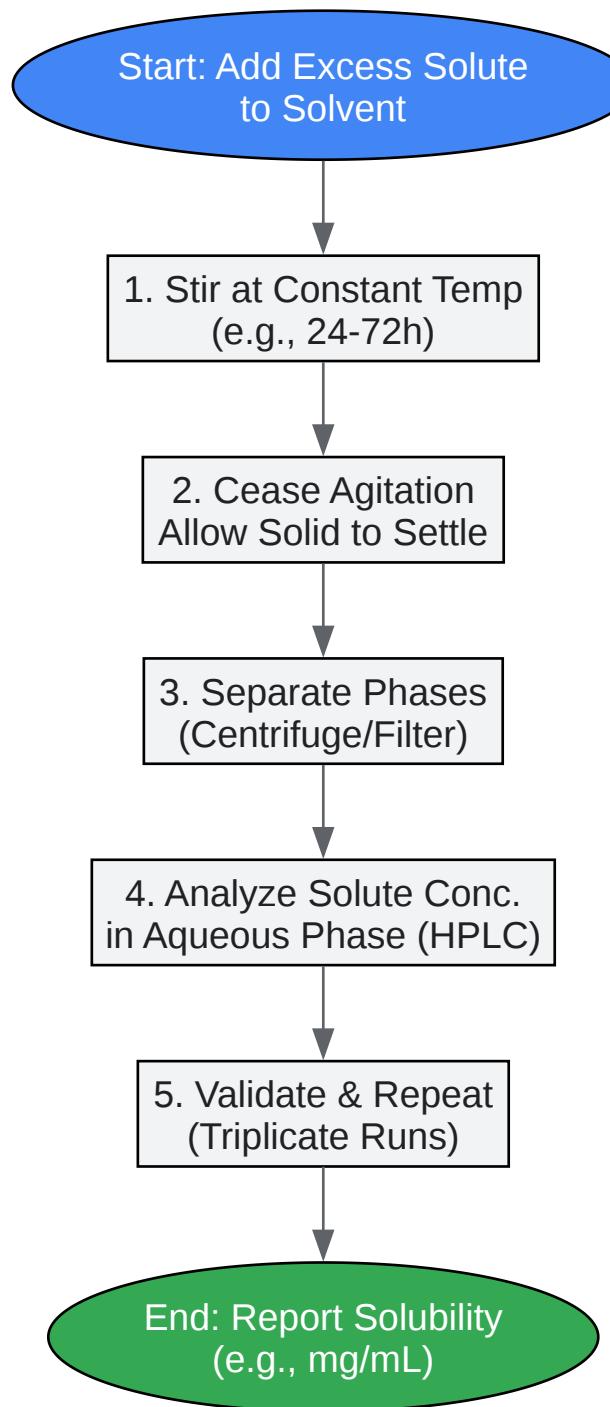
## Water Solubility Determination (OECD Guideline 105)

Causality: Solubility is the result of a dynamic equilibrium between a solute dissolving into a solvent and re-precipitating.<sup>[17]</sup> The "Flask Method" is chosen for substances like this, which are expected to have solubilities above  $10^{-2}$  g/L, as it is a robust and direct measurement of this equilibrium.<sup>[23][24]</sup> Achieving a true saturation equilibrium is the critical step for accuracy.

#### Detailed Protocol (Flask Method):

- System Preparation: Prepare a series of flasks. To each, add a measured volume of distilled water (or a relevant buffer, e.g., pH 7.4 phosphate-buffered saline for physiological relevance). Place a magnetic stirrer in each flask.
- Sample Addition: Add an excess amount of **1-(3-Methyl-benzoyl)-piperazine** to each flask. The excess solid ensures that saturation can be achieved.
- Equilibration: Seal the flasks and place them in a constant temperature water bath, preferably at  $20 \pm 0.5$  °C. Stir the contents for a sufficient duration to reach equilibrium.
  - Justification: A preliminary test should be run to determine the time to equilibrium (e.g., by taking samples at 24, 48, and 72 hours). Equilibrium is reached when consecutive measurements are consistent.
- Phase Separation: Once equilibrium is achieved, stop stirring and allow the excess solid to settle. Separate the saturated aqueous phase from the undissolved solid via centrifugation or filtration through a non-adsorbing filter (e.g., PTFE).
- Concentration Analysis: Accurately determine the concentration of the dissolved substance in the clear aqueous phase using a validated analytical method (e.g., HPLC-UV, LC-MS).
- Self-Validation:
  - The experiment must be performed in at least triplicate.
  - The analytical method must be validated for linearity, accuracy, and precision.
  - A mass balance calculation should be performed to ensure no significant loss of substance occurred due to degradation or adsorption.

## Experimental Workflow: Water Solubility Determination

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Caption: Workflow for OECD 105 Solubility (Flask Method).

## Dissociation Constant (pKa) Determination (OECD Guideline 112)

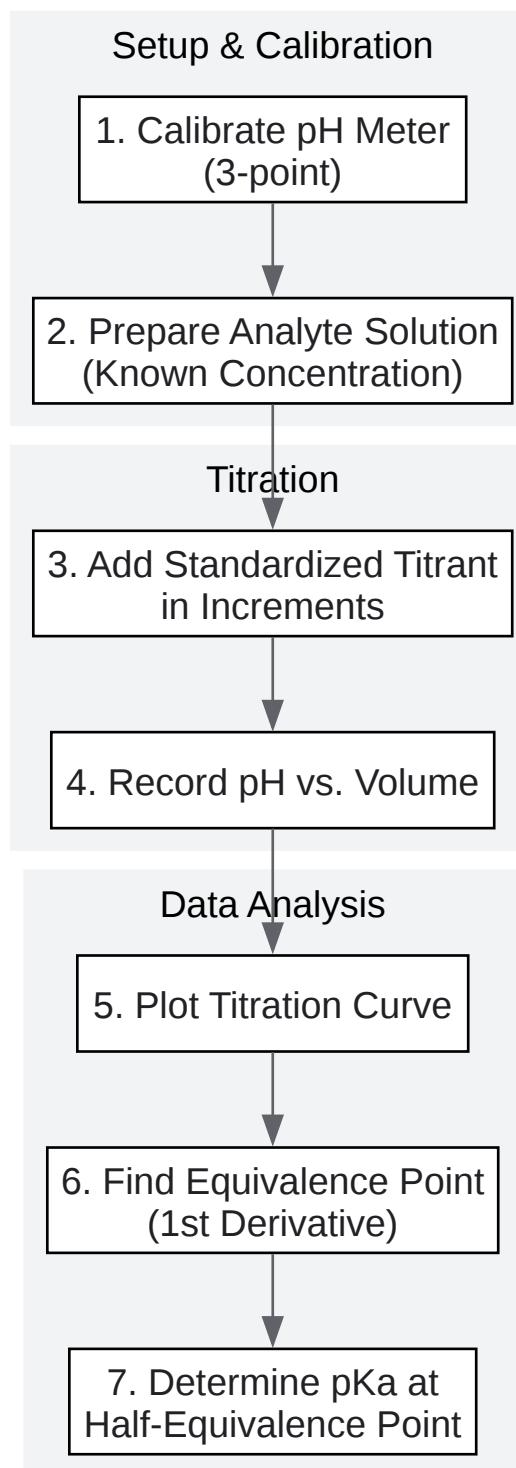
Causality: The pKa is the pH at which a molecule is 50% ionized and 50% unionized.[\[15\]](#) For a basic compound like **1-(3-Methyl-benzoyl)-piperazine** (due to the piperazine nitrogens), potentiometric titration is an ideal method. It works by monitoring the change in pH of a solution of the compound as a titrant (an acid) is added, allowing for the direct observation of the buffering region centered around the pKa.

Detailed Protocol (Potentiometric Titration):

- Apparatus & Calibration: Use a high-precision pH meter with a combination electrode. Calibrate the system using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) immediately before use.
- Sample Preparation: Accurately weigh a sample of **1-(3-Methyl-benzoyl)-piperazine** and dissolve it in a known volume of purified water (or a water/co-solvent mixture if solubility is low). The concentration should be known precisely.
- Titration:
  - Immerse the calibrated pH electrode and a temperature probe into the sample solution.
  - Titrate the solution with a standardized strong acid titrant (e.g., 0.1 M HCl) added in small, precise increments using an automated burette.
  - Record the pH value after each addition of titrant, allowing the reading to stabilize.
- Data Analysis:
  - Plot the measured pH versus the volume of titrant added.
  - Calculate the first derivative of the titration curve ( $\Delta\text{pH}/\Delta\text{V}$ ). The peak of this derivative curve corresponds to the equivalence point.
  - The pKa is the pH value at the half-equivalence point (i.e., when half of the volume of titrant required to reach the equivalence point has been added).

- Self-Validation:
  - Perform the titration in triplicate.
  - Run a blank titration (titrating the solvent without the sample) to correct for any solvent effects.
  - Verify the method by determining the pKa of a known reference compound (e.g., Tris buffer) under identical conditions.

#### Experimental Workflow: pKa Determination



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Caption: Workflow for OECD 112 pKa by Potentiometric Titration.

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